molecular formula C8H11Cl2N B1434048 2-chloro-N-ethylaniline hydrochloride CAS No. 860736-20-5

2-chloro-N-ethylaniline hydrochloride

Cat. No. B1434048
M. Wt: 192.08 g/mol
InChI Key: DWMQXLFZOYYTQS-UHFFFAOYSA-N
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Description

2-chloro-N-ethylaniline hydrochloride, also known as Phemidine hydrochloride, is a chemical compound that has garnered significant interest from researchers due to its diverse range of properties and potential applications. It has a molecular weight of 192.09 g/mol .


Molecular Structure Analysis

The molecular formula of 2-chloro-N-ethylaniline hydrochloride is C8H11Cl2N . The InChI code is 1S/C8H10ClN.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6,10H,2H2,1H3;1H .


Physical And Chemical Properties Analysis

2-chloro-N-ethylaniline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 192.09 g/mol .

Scientific Research Applications

1. Synthesis and Reactivity in Drug Development

2-chloro-N-ethylaniline hydrochloride plays a significant role in drug synthesis. For instance, its derivative, laquinimod, an oral drug for multiple sclerosis treatment, involves a high-yielding aminolysis reaction in its synthesis, highlighting the compound's utility in pharmaceutical chemistry (Jansson et al., 2006).

2. Agricultural Herbicides Metabolism

This chemical is important in understanding the metabolic pathways of certain herbicides. For example, the metabolism of chloroacetamide herbicides in human and rat liver microsomes involves compounds like 2-chloro-N-ethylaniline hydrochloride, providing insights into the environmental and health impacts of these herbicides (Coleman et al., 2000).

3. Corrosion Inhibition in Industrial Applications

In industrial chemistry, derivatives of 2-chloro-N-ethylaniline hydrochloride, like 2-ethylaniline, have been studied as potential inhibitors for copper corrosion in acidic environments. This application is crucial for extending the life of metal components in various industries (Khaled & Hackerman, 2004).

4. Polymerization Studies

The kinetics of polymerization of N-ethylaniline hydrochloride, a closely related compound, has been studied, revealing the auto-catalytic nature of the reaction. Such studies are fundamental in developing new polymeric materials with specific properties (Mezhuev et al., 2015).

5. Sensor Technology Development

2-chloro-N-ethylaniline hydrochloride derivatives have been used in developing pH-sensitive sensors. Polyaniline and its derivatives, which can be synthesized from compounds like 2-ethylaniline, show promise in applications like environmental monitoring and medical diagnostics (Lindfors & Ivaska, 2002).

Safety And Hazards

The safety information for 2-chloro-N-ethylaniline hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-chloro-N-ethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6,10H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMQXLFZOYYTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-ethylaniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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